molecular formula C18H12F3NO B12446942 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol

1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol

Cat. No.: B12446942
M. Wt: 315.3 g/mol
InChI Key: XQLWZDOEANVJBM-UHFFFAOYSA-N
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Description

1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a naphthalene ring system substituted with a trifluoromethyl group and an imine linkage, making it of interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(trifluoromethyl)aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

    Oxidation: Produces naphthoquinones or other oxidized derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is largely dependent on its ability to interact with various molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)15-7-3-4-8-16(15)22-11-14-13-6-2-1-5-12(13)9-10-17(14)23/h1-11,23H

InChI Key

XQLWZDOEANVJBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(F)(F)F)O

Origin of Product

United States

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